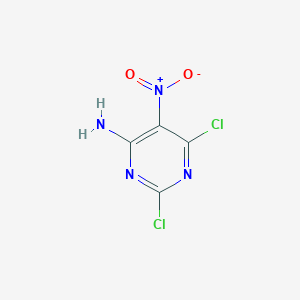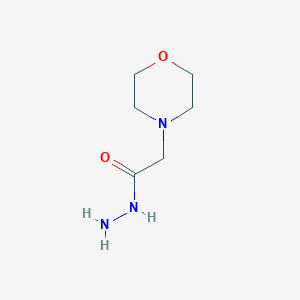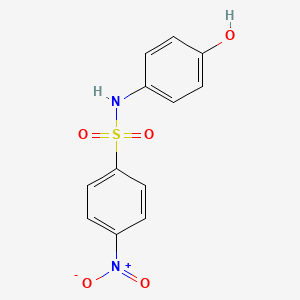
2-Aminopiperidine
概要
説明
2-Aminopiperidine is a building block used in organic synthesis . It is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .
Synthesis Analysis
This compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .Molecular Structure Analysis
The molecular formula of this compound is C5H12N2 . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
This compound is known for its role in the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 100.16 . It is used in organic synthesis as a building block .科学的研究の応用
Synthesis of Optically Active Aminopiperidines
2-Aminopiperidine derivatives, like 3-aminopiperidines, show a range of biological activities depending on their nitrogen substituents. One efficient synthesis approach is the ring expansion of prolinols using XtalFluor-E, which can achieve a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of up to 100:0 under kinetic conditions (Cochi, Pardo, & Cossy, 2012).
Metabolism in Drug Design
4-Aminopiperidines, which are metabolized by cytochrome P450s, particularly CYP3A4, play a significant role in drug design. Understanding the molecular interactions between these compounds and CYP3A4 is crucial for optimizing drug metabolism (Sun & Scott, 2011).
Use in Material Science and Biochemistry
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 4-aminopiperidine, is used as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, proving its versatility in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Synthesis of 2-Phenyl-3-aminopyridine
2-Phenyl-3-aminopyridine, a key intermediate for 2-phenyl-3-aminopiperidine, is synthesized from 2-chloro-3-aminopyridine using benzaldehyde and phenylboronic acid. This synthesis is significant for developing various pharmaceutical compounds (Caron, Massett, Bogle, Castaldi, & Braish, 2001).
Development of Antibacterial Agents
Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II have been explored as broad-spectrum antibacterial agents, particularly effective against quinolone-resistant isolates. This research underscores the potential of aminopiperidines in addressing antibiotic resistance (Reck et al., 2011).
Applications in Nonlinear Optics
Compounds like 1,4-Bis(3-aminopropyl)piperazine and enantiomerically pure 3-aminopiperidine are used in synthesizing materials with polar properties, demonstrating applications in nonlinear optics and materials science (Smith et al., 2012).
Chemokine CCR5 Antagonists
4-Aminopiperidinederivatives have been developed as potent chemokine CCR5 antagonists, indicated for treating HIV infection, autoimmune, and inflammatory diseases. These compounds contain sulfonyl groups and cyclic amine rings, showing the versatility of aminopiperidines in medicinal chemistry (Expert Opinion on Therapeutic Patents, 2003).
Novel DPP-IV Inhibitors
1,3-Disubstituted 4-aminopiperidines serve as model compounds in developing DPP-IV inhibitors, demonstrating their significance in synthesizing novel therapeutics for diabetes management (Lübbers et al., 2007).
Resolution of (R)-3-Aminopiperidine
(R)-3-aminopiperidine, crucial for various diabetes medications like alogliptin and linagliptin, is obtained through diastereomeric salt formation using enantiomerically pure resolving agents, showcasing the role of aminopiperidines in stereoselective synthesis (Sun et al., 2021).
Hydrodenitrogenation Studies
Studies on the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine provide insights into the elimination mechanisms and nitrogen removal, crucial for understanding chemical processes involving aminopiperidines (Egorova et al., 2002).
Diastereoselective Synthesis
Diastereoselective synthesis of substituted-4-aminopiperidines from pyridine precursors has been achieved, highlighting the compound's potential in synthesizing complex pharmaceutical entities (Murphy et al., 2016).
Antiprotozoal Activity
1-Phenethyl-4-Aminopiperidine derivatives exhibit significant antiprotozoal activity against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of aminopiperidines in developing new antiparasitic drugs (Dardonville et al., 2009).
作用機序
Target of Action
2-Aminopiperidine, also known as Piperidin-2-amine, is a simple, low molecular weight compound that is known for the synthesis of diverse biological molecules . It is used by many pharmaceutical companies across the globe to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .
Mode of Action
It is known that it serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, as it is used in the synthesis of a wide range of biological molecules . The exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .
Result of Action
The result of this compound’s action is the production of diverse biological molecules, which can act against various biological targets . These molecules can have a wide range of effects at the molecular and cellular levels, depending on their specific structures and targets.
Safety and Hazards
将来の方向性
2-Aminopiperidine is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
piperidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKNYTQAGPEFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329621 | |
| Record name | 2-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45505-62-2 | |
| Record name | 2-Aminopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 45505-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-Aminopiperidine in material science?
A: Research suggests that this compound can be used as a ligand in the development of precursors for chemical vapor deposition (CVD) of materials like Hafnium Diboride (HfB2) []. This is due to its ability to form stable complexes with metal centers, as demonstrated by computational studies on [Hf(BH4)2(Pip2A)2], where Pip2A represents this compound []. The relatively low dissociation energy of BH4 ligand in this complex indicates its potential as a viable precursor for low-temperature CVD of HfB2 [].
Q2: How does the structure of this compound influence its conformational preferences?
A: Quantum Theory of Atoms in Molecules (QTAIM) analysis of this compound reveals that the relative stability of its conformers is influenced by the electron distribution within the molecule []. The gauche arrangement of the lone pair on the nitrogen atom with respect to the N-C-N unit leads to a decrease in electron population around the central methylene hydrogens []. This electron density shift is a key factor in determining the conformational preference of this compound [].
Q3: Are there efficient synthetic routes available for this compound and its derivatives?
A: Yes, research highlights the synthesis of this compound derivatives like alkyl N-nitro- and N-nitrosopiperidin-2-ylcarbamates []. These derivatives were synthesized from N-nitro- and N-nitrosopipecolic acid, which were then converted to 1-nitro- and 1-nitroso-2-aminopiperidine and isolated as their respective methyl carbamate derivatives []. Additionally, solid-phase synthesis methods have also been explored for the preparation of this compound [].
Q4: Can this compound be used to synthesize other important chemical compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can react with aldehydes to form condensation products []. These products, especially those involving aminopiperidinoxyl radicals, have potential applications in various fields due to their unique properties [].
Q5: Does the presence of the amine group in this compound influence its reactivity?
A: Absolutely, the amine group in this compound plays a significant role in its reactivity. It can act as both a nucleophile and a base, making it a versatile reactant in various chemical transformations. For example, it can undergo reactions like acylation, alkylation, and condensation, leading to the formation of various derivatives [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)



![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1362612.png)



![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)


![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)

